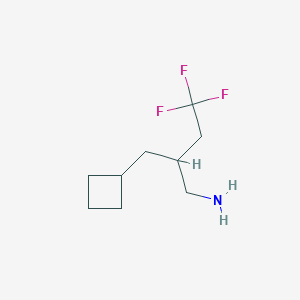

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine

Description

Properties

IUPAC Name |

2-(cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)4-7-2-1-3-7/h7-8H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHLBOIMYMKBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.

Nucleophilic Substitution: The cyclobutylmethyl bromide undergoes nucleophilic substitution with 4,4,4-trifluorobutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Materials Engineering

Ionic Clathrate Hydrates (ICHs)

The compound has been studied as a guest species in ionic clathrate hydrates, which are materials capable of storing thermal energy. Research indicates that these hydrates can be utilized for thermal storage applications, making them valuable for energy efficiency in various systems. The specific study reported the highest equilibrium temperature of 279.5 ± 0.1 K and a dissociation enthalpy of 202 ± 2 J g for the ICH containing this compound.

| Property | Value |

|---|---|

| Highest Equilibrium Temperature | 279.5 ± 0.1 K |

| Dissociation Enthalpy | 202 ± 2 J g |

Pharmaceutical Applications

Protein Kinase Inhibition

The compound is also part of a novel class of compounds designed to inhibit protein kinases associated with various diseases. Protein kinases play crucial roles in cellular processes, and their deregulation can lead to conditions such as cancer and autoimmune diseases. The research highlights its potential use in treating diseases linked to abnormal kinase activity, including those involving Jak family kinases and other receptor tyrosine kinases .

Case Studies:

- Cancer Treatment: Inhibitors targeting specific kinases have shown promise in preclinical models for treating various cancers, emphasizing the importance of compounds like 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine in developing targeted therapies.

- Autoimmune Disorders: The compound's ability to modulate kinase activity suggests potential therapeutic applications in managing autoimmune diseases by restoring normal cellular signaling pathways .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets. The cyclobutylmethyl group may enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine and analogous compounds:

Key Observations:

Structural and Functional Differences :

- The cyclobutylmethyl group in the target compound increases molecular complexity and steric hindrance compared to 4,4,4-trifluorobutan-1-amine. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- The hydrochloride salt (C₄H₉ClF₃N) exhibits ionic character, improving water solubility but introducing handling hazards (e.g., respiratory irritation ).

Hazard and Safety :

- While 4,4,4-trifluorobutan-1-amine hydrochloride has documented hazards (H302, H315, etc.), the target compound’s safety profile remains uncharacterized. Its increased lipophilicity could potentiate bioaccumulation risks.

Synthetic and Handling Challenges :

- The cyclobutylmethyl group may complicate synthesis due to strained cyclobutane geometry, requiring specialized reagents or conditions. Storage likely demands inert atmospheres to prevent amine oxidation .

Potential Applications: Fluorinated amines are often used in pharmaceuticals (e.g., protease inhibitors) or agrochemicals. The target compound’s bulkier structure might modulate receptor binding selectivity compared to simpler analogs.

Biological Activity

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine (CAS No. 2098120-25-1) is a novel organic compound that has garnered attention for its potential biological activities. This compound features a cyclobutylmethyl group and a trifluorobutan-1-amine moiety, which may impart unique pharmacological properties. This article synthesizes existing research findings on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is with a molecular weight of 179.17 g/mol. Its structure includes a trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂F₃N |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 2098120-25-1 |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. The cyclobutylmethyl group may enhance binding affinity to certain molecular targets while the trifluoromethyl group can modulate the compound's physicochemical properties.

Potential Mechanisms:

- Receptor Interaction : The compound may act as a ligand for various receptors involved in metabolic pathways.

- Enzyme Modulation : It could inhibit or activate specific enzymes related to metabolic disorders.

- Signal Transduction : The compound might influence intracellular signaling pathways that regulate cellular responses.

Therapeutic Applications

Research indicates potential applications in treating metabolic disorders, particularly those associated with MGAT2 (Monoacylglycerol O-acyltransferase 2). Compounds similar to this compound have been studied for their roles in modulating glucose metabolism and addressing conditions such as diabetes and obesity .

Case Studies

- Diabetes Treatment : A study explored the compound's efficacy in lowering blood glucose levels in diabetic models by targeting MGAT2 pathways.

- Cancer Research : Investigations into its role as a biochemical probe revealed potential applications in cancer therapy through modulation of kinase activity .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Diabetes Treatment | Reduced blood glucose levels in diabetic models |

| Cancer Research | Potential kinase inhibitor; modulated cancer cell growth |

Safety and Toxicology

While the biological activity shows promise, safety assessments are crucial. Preliminary data suggest that compounds with similar structures exhibit moderate toxicity profiles, necessitating further investigation into the safety of this compound .

Hazard Statements

The compound is classified with hazard statements indicating potential health risks:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Q & A

Q. Causes :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. EC₅₀) .

- Purity discrepancies : Trace impurities (e.g., unreacted cyclobutylmethyl bromide) may skew results .

Solutions : - Cross-validation : Replicate assays in ≥2 independent labs .

- Orthogonal assays : Combine enzymatic (e.g., fluorescence) and cellular (e.g., viability) readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.